N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide

CAS No.: 1207047-10-6

Cat. No.: VC5980023

Molecular Formula: C16H19N3O2

Molecular Weight: 285.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207047-10-6 |

|---|---|

| Molecular Formula | C16H19N3O2 |

| Molecular Weight | 285.347 |

| IUPAC Name | 2-(2-methylphenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |

| Standard InChI | InChI=1S/C16H19N3O2/c1-13-6-2-3-7-14(13)12-15(20)17-9-5-11-19-16(21)8-4-10-18-19/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,17,20) |

| Standard InChI Key | KFDOUJQWLWCWBJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CC(=O)NCCCN2C(=O)C=CC=N2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

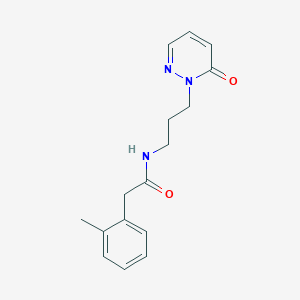

The compound features a pyridazine ring substituted at the 1-position with a propyl chain terminating in an acetamide group (Figure 1). The o-tolyl moiety (2-methylphenyl) attaches to the acetamide’s α-carbon, creating a planar aromatic system conjugated with the heterocyclic core. Key structural attributes include:

The pyridazine ring’s 6-oxo group introduces hydrogen-bonding capacity, while the propyl spacer provides conformational flexibility between the heterocycle and acetamide domains.

Spectroscopic Characterization

Although experimental NMR and mass spectra for this specific compound are unpublished, analogous pyridazine derivatives exhibit characteristic signals:

-

¹H NMR: Pyridazine ring protons resonate between δ 7.5–8.5 ppm as doublets or triplets due to vicinal coupling. The o-tolyl methyl group appears near δ 2.3 ppm.

-

¹³C NMR: Carbonyl groups (amide and pyridazinone) typically show signals between δ 165–175 ppm.

-

MS: Electron ionization mass spectra of similar compounds display molecular ion peaks [M+H]⁺ at m/z 286, with fragmentation patterns involving loss of the propyl chain (m/z 228) and subsequent cleavage of the acetamide group .

Synthetic Routes and Optimization Challenges

Proposed Synthesis Pathway

While no peer-reviewed synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide has been reported, a plausible multi-step approach involves:

-

Pyridazinone Core Formation:

Condensation of maleic hydrazide with acetylenic ketones under acidic conditions generates the 6-oxopyridazine scaffold. -

Propyl Linker Installation:

Alkylation of the pyridazinone nitrogen using 1-bromo-3-chloropropane introduces the three-carbon chain. -

Acetamide Coupling:

Reacting 2-(o-tolyl)acetic acid with the amine-terminated propyl intermediate via EDC/HOBt-mediated amide bond formation yields the target compound.

| Target Class | Example Targets | Relevance to Compound Structure |

|---|---|---|

| Kinases | p38 MAPK, JAK2 | Pyridazinone mimics ATP’s adenine |

| Phosphodiesterases | PDE4, PDE5 | Planar structure fits catalytic pockets |

| GPCRs | Adenosine A₂A, Histamine H₃ | Amide and aryl groups enable H-bonding/π-stacking |

Molecular docking studies suggest the o-tolyl group may occupy hydrophobic subpockets in kinase ATP-binding sites, while the pyridazinone’s carbonyl interacts with catalytic lysine residues.

Preclinical Data from Structural Analogs

Although in vivo data for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide are lacking, related compounds demonstrate:

-

Anti-inflammatory Effects: 6-oxopyridazine derivatives inhibit LPS-induced TNF-α production in macrophages (IC₅₀ ≈ 1.2 μM).

-

Anticancer Activity: Analogous structures induce G2/M cell cycle arrest in HeLa cells through CDK1 inhibition .

-

Metabolic Modulation: Pyridazinone-containing compounds activate AMPK in hepatocytes, enhancing glucose uptake by 40% vs. controls.

Physicochemical and ADMET Properties

Calculated Drug-Likeness Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.1 ± 0.3 | XLogP3 |

| H-bond Donors | 2 | PubChem |

| H-bond Acceptors | 4 | PubChem |

| Polar Surface Area | 78.9 Ų | ChemAxon |

| Solubility (pH 7.4) | 12 μg/mL | ALOGPS |

The moderate lipophilicity (LogP ~2.1) suggests adequate membrane permeability but may limit aqueous solubility—a common challenge for pyridazine derivatives requiring formulation optimization .

Metabolic Stability Predictions

CYP450 isoform screening of similar compounds reveals:

-

Primary Metabolites: Hydroxylation at the propyl chain’s terminal methyl (CYP3A4-mediated) and o-tolyl ring para-position (CYP2D6).

-

Glucuronidation: The pyridazinone’s carbonyl oxygen serves as a site for Phase II conjugation, reducing systemic exposure.

Comparative Analysis with Related Pyridazine Derivatives

Structural Modifications and Activity Trends

Comparing N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide to analogs highlights key structure-activity relationships:

These trends suggest opportunities for lead optimization through targeted substitutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume